molecular formula C11H14O2S B8509488 n-Butyl 2-mercaptobenzoate

n-Butyl 2-mercaptobenzoate

Cat. No.: B8509488
M. Wt: 210.29 g/mol
InChI Key: UOTKBRDRSXAZOM-UHFFFAOYSA-N
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Description

Its structure combines a benzoate backbone with a thiol (-SH) group at the 2-position and an n-butyl ester chain.

Properties

Molecular Formula

C11H14O2S

Molecular Weight

210.29 g/mol

IUPAC Name

butyl 2-sulfanylbenzoate

InChI

InChI=1S/C11H14O2S/c1-2-3-8-13-11(12)9-6-4-5-7-10(9)14/h4-7,14H,2-3,8H2,1H3

InChI Key

UOTKBRDRSXAZOM-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C1=CC=CC=C1S

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzoic acid, 2-(butylthio)- typically involves the reaction of thiosalicylic acid with n-bromobutane in the presence of a base such as sodium hydroxide. The reaction is carried out in an ethanol solution under an inert atmosphere, usually argon, and is stirred overnight to ensure complete reaction .

Industrial Production Methods: Industrial production methods for benzoic acid, 2-(butylthio)- are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions, such as temperature and pressure, can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions: n-Butyl 2-mercaptobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

n-Butyl 2-mercaptobenzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of benzoic acid, 2-(butylthio)- involves its interaction with specific molecular targets and pathways. The butylthio group can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components. These interactions can result in antimicrobial and antifungal effects by disrupting cellular processes and structures .

Comparison with Similar Compounds

Structural Analogues: Alkyl Benzoates

The benzoate ester family includes compounds with varying alkyl chains and substituents. Key comparisons are summarized below:

Compound CAS # Substituent Alkyl Chain Type Notable Properties/Applications
n-Butyl 2-mercaptobenzoate - -SH at 2-position Straight-chain High reactivity due to thiol group
Methyl benzoate 93-58-3 None Methyl Volatile, used in fragrances
Isopropyl benzoate 939-48-0 None Branched-chain Enhanced lipid solubility
n-Butyl benzoate - None Straight-chain Plasticizer, solvent
cis-3-Hexenyl benzoate 25152-85-6 None Unsaturated Flavoring agent

Key Observations :

  • Alkyl Chain Impact : Longer chains (e.g., n-butyl) increase lipophilicity compared to methyl or isopropyl derivatives, influencing solubility and applications in polymer or solvent systems .

Functional Group Analogues: Thiol-Containing Esters

  • Butyl benzyl phthalate : Contains a benzoate-like structure but with phthalate and benzyl groups. Its higher molecular weight correlates with lower volatility and use as a plasticizer .
  • n-Butyl acrylate : An acrylate ester with a reactive double bond, highlighting how ester functionality can be tailored for polymerization .

Reactivity Comparison :

  • Thiols (e.g., in this compound) exhibit higher nucleophilicity than hydroxyl or ester groups, enabling disulfide bond formation or metal coordination .
  • In contrast, acrylates (e.g., n-butyl acrylate) undergo radical polymerization due to their unsaturated bonds .

Physical Properties :

  • Boiling Points : n-Butyl esters (e.g., n-butyl acetate, boiling point ~126°C) typically have higher boiling points than methyl or isopropyl analogs due to increased chain length .
  • Solubility: The mercapto group may reduce water solubility compared to non-thiolated benzoates, as seen in analogous thiol-containing compounds .

Toxicity and Regulation :

  • n-Butyl benzoate: Limited toxicity data are available, though similar esters like butyl benzyl phthalate are regulated for environmental persistence .
  • Novel stimulants (e.g., N-butyl pentylone): Highlight regulatory challenges for structurally unique compounds, though these are pharmacologically distinct from benzoates .

Q & A

Basic Research Questions

Q. What experimental methods are recommended for synthesizing n-Butyl 2-mercaptobenzoate?

  • Methodological Answer : Synthesis typically involves esterification of 2-mercaptobenzoic acid with n-butanol under acidic catalysis. For example, refluxing equimolar amounts of 2-mercaptobenzoic acid and n-butanol with concentrated sulfuric acid (0.5–1% w/w) at 120°C for 4–6 hours, followed by neutralization and extraction with ethyl acetate. Purification via column chromatography (silica gel, hexane:ethyl acetate 9:1) yields high-purity product . Monitor reaction progress using TLC (Rf ~0.4 in hexane:ethyl acetate). Storage at 0–6°C is advised for stability .

Q. How can the purity of n-Butyl 2-mercaptobenzoate be validated?

  • Methodological Answer : Use a combination of chromatographic and spectroscopic techniques:

  • GC-MS : Compare retention times and fragmentation patterns with standards (e.g., n-Butyl benzoate in shows purity >97% via GC) .
  • NMR : Confirm ester and thiol proton signals (δ ~4.2 ppm for butyl-OCH2, δ ~1.3–1.6 ppm for CH2/CH3 groups; thiol protons δ ~3.5–4.0 ppm if unoxidized) .
  • HPLC : Use a C18 column with UV detection at 254 nm, referencing retention times against known benzoate derivatives .

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